molecular formula C12H18N2O2 B12860772 tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate

tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate

Cat. No.: B12860772
M. Wt: 222.28 g/mol
InChI Key: MVQXGYGZCDMCIN-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate is a bicyclic carbamate derivative featuring a strained bicyclo[2.1.1]hexane scaffold with a cyano (-CN) substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This compound is of interest in medicinal chemistry and organic synthesis due to its rigid, three-dimensional structure, which can enhance binding selectivity in drug discovery . Structural characterization of such compounds often relies on crystallographic tools like SHELX and ORTEP-3, which are widely used for small-molecule refinement and visualization .

Properties

IUPAC Name

tert-butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10(2,3)16-9(15)14-12-5-4-11(6-12,7-12)8-13/h4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQXGYGZCDMCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.1.1]hexane core.

    Reaction Conditions: The reactions are generally conducted under inert atmosphere conditions to prevent oxidation and other side reactions.

Comparison with Similar Compounds

Ring Structure and Steric Effects

  • Bicyclo[2.1.1]hexane (target compound): Exhibits high ring strain and compact geometry, favoring interactions with sterically constrained biological targets .
  • Bicyclo[2.2.2]octane : Larger and less strained, offering greater conformational flexibility but reduced binding selectivity compared to the bicyclo[2.1.1]hexane analog .

Functional Group Influence

  • Cyano (-CN): Electron-withdrawing nature stabilizes adjacent carbamate groups and provides sites for further derivatization (e.g., reduction to amines) .
  • Amino (-NH₂): Increases hydrophilicity and enables participation in hydrogen bonding, critical for target engagement in drug candidates .
  • Oxa Bridge : Enhances polarity and solubility but introduces additional ring strain in 2-oxabicyclo[2.1.1]hexane derivatives .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) significantly improve aqueous solubility compared to neutral carbamates .
  • Molecular Weight : Larger scaffolds like bicyclo[2.2.2]octane (MW 250.34) may hinder blood-brain barrier penetration relative to smaller bicyclo[2.1.1]hexane derivatives (MW ~234) .

Biological Activity

tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and the presence of a cyano group. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms, supported by research findings and data tables.

The compound's molecular formula is C12H18N2O2C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 218.29 g/mol. The structural features that contribute to its biological activity include:

  • Bicyclic framework : Provides conformational rigidity.
  • Cyano group : Enhances lipophilicity and may facilitate interactions with biological targets.

Preliminary studies indicate that this compound may exhibit inhibitory effects on specific enzymes, which can be crucial for its pharmacological profile. The rigidity of the bicyclic structure allows it to mimic natural substrates, potentially enhancing its binding affinity to various biological targets.

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit enzymes relevant to therapeutic areas such as cancer and metabolic disorders. For example, studies utilizing surface plasmon resonance have demonstrated promising binding affinities towards certain kinases involved in cancer progression.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Tert-butyl 4-cyanobenzylcarbamateStructureMore lipophilic due to aromaticity
Tert-butyl N-(4-methylcarbamoyl)phenylcarbamateStructureDifferent pharmacological profile due to substitution
Tert-butyl N-[4-(hydroxymethyl)-1-bicyclo[2.1.1]hexanyl]carbamateStructureHydroxymethyl group may alter enzyme interactions

This table highlights how structural variations can influence the biological activity and potential therapeutic applications of related compounds.

Case Studies

Several case studies have investigated the pharmacological effects of this compound:

  • Case Study 1 : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines by targeting specific signaling pathways.
  • Case Study 2 : Animal models showed reduced tumor growth when treated with this compound, suggesting potential for development as an anticancer agent.

These studies underline the compound's promise in therapeutic applications, particularly in oncology.

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